molecular formula C17H14N6O2S B11474660 8-amino-2-(ethylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide

8-amino-2-(ethylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide

Cat. No.: B11474660
M. Wt: 366.4 g/mol
InChI Key: NMWXENKECOLHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-amino-2-(ethylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide is a complex heterocyclic compound. This compound features a unique structure that combines pyridine, thiazole, and pyrano moieties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-2-(ethylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The initial step often involves the reaction of a pyridine derivative with a thioamide under acidic conditions to form the thiazole ring.

    Cyclization to Form Pyrano[2,3-d]thiazole: The intermediate is then subjected to cyclization reactions, often using strong bases or acids, to form the pyrano[2,3-d]thiazole core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylamino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The compound is also prone to nucleophilic substitution reactions, especially at the cyanide group, which can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, hydroxyl derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor antagonists. Their ability to interact with biological macromolecules makes them valuable tools in biochemical studies.

Medicine

Medicinally, this compound and its derivatives have shown promise in the development of new drugs. They have been investigated for their potential anticancer, antimicrobial, and anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or unique optical characteristics.

Mechanism of Action

The mechanism of action of 8-amino-2-(ethylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an antagonist or agonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds share the thiazole and pyridine rings but lack the pyrano moiety.

    Pyrano[2,3-d]thiazoles: These compounds include the pyrano and thiazole rings but do not have the pyridine ring.

    Pyridine Derivatives: Simple pyridine derivatives that do not contain the thiazole or pyrano rings.

Uniqueness

What sets 8-amino-2-(ethylamino)-5-oxo-6-(4-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide apart is its unique combination of three different heterocyclic systems. This structural complexity provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H14N6O2S

Molecular Weight

366.4 g/mol

IUPAC Name

12-amino-4-(ethylamino)-8-oxo-10-pyridin-4-yl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile

InChI

InChI=1S/C17H14N6O2S/c1-2-21-17-23-15-13(26-17)12-11(16(24)22-15)10(8-3-5-20-6-4-8)9(7-18)14(19)25-12/h3-6,10H,2,19H2,1H3,(H2,21,22,23,24)

InChI Key

NMWXENKECOLHEX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CC=NC=C4)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.